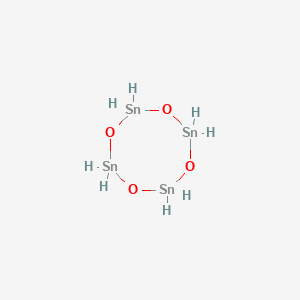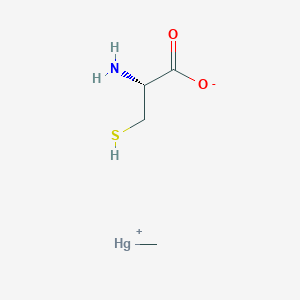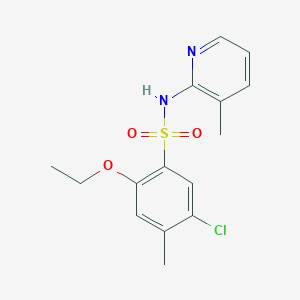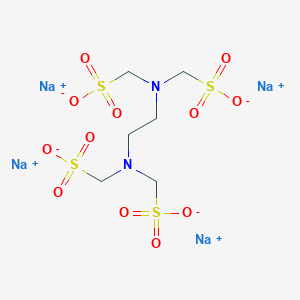
(Ethylenedinitrilo)tetramethanesulfonic acid tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethylenedinitrilo)tetramethanesulfonic acid tetrasodium salt, also known as EDTA, is a chelating agent that is widely used in scientific research. It is a white, crystalline powder that is soluble in water and has a molecular weight of 380.17 g/mol. EDTA is commonly used in biochemical and physiological research due to its ability to bind to metal ions and prevent them from interfering with biological processes.
作用機序
(Ethylenedinitrilo)tetramethanesulfonic acid tetrasodium salt binds to metal ions by forming a complex with the metal ion. The this compound molecule has four carboxylic acid groups and two amine groups that can coordinate with metal ions. This compound has a higher affinity for certain metal ions, such as calcium and magnesium, than others.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Chelation of Metal Ions: this compound binds to metal ions and prevents them from interfering with biological processes.
2. Antioxidant Activity: this compound has been shown to have antioxidant activity and can protect against oxidative stress.
3. Anti-inflammatory Activity: this compound has been shown to have anti-inflammatory activity and can reduce inflammation in the body.
実験室実験の利点と制限
(Ethylenedinitrilo)tetramethanesulfonic acid tetrasodium salt has several advantages and limitations for lab experiments, including:
Advantages:
1. This compound is a highly effective chelating agent that can bind to a wide range of metal ions.
2. This compound is water-soluble and can be easily added to biological samples.
3. This compound is relatively inexpensive and widely available.
Limitations:
1. This compound can interfere with certain biological processes by chelating essential metal ions.
2. This compound can be difficult to remove from biological samples, which can interfere with downstream analysis.
3. This compound can be toxic at high concentrations and must be used with caution.
将来の方向性
There are several future directions for research on (Ethylenedinitrilo)tetramethanesulfonic acid tetrasodium salt, including:
1. Development of New Chelating Agents: Researchers are working to develop new chelating agents that are more selective for certain metal ions and have fewer side effects.
2. Mechanistic Studies: Researchers are working to better understand the mechanism of action of this compound and how it interacts with metal ions and biological systems.
3. Clinical Applications: Researchers are exploring the potential clinical applications of this compound, including its use as a treatment for heavy metal poisoning and cardiovascular disease.
In conclusion, this compound, or this compound, is a chelating agent that is widely used in scientific research. It has several advantages and limitations for lab experiments and is used in a variety of applications, including cell culture, enzyme inhibition, and metal ion analysis. Future research on this compound is focused on developing new chelating agents, understanding its mechanism of action, and exploring its potential clinical applications.
合成法
(Ethylenedinitrilo)tetramethanesulfonic acid tetrasodium salt is synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide to form ethylenedinitrilotetraacetic acid (this compound). The this compound is then treated with sulfuric acid to form this compound.
科学的研究の応用
(Ethylenedinitrilo)tetramethanesulfonic acid tetrasodium salt is commonly used in scientific research for its ability to chelate metal ions and prevent them from interfering with biological processes. It is used in a variety of applications, including:
1. Cell Culture: this compound is used to detach cells from culture dishes and prevent metal ions from interfering with cell growth.
2. Enzyme Inhibition: this compound is used to inhibit metal-dependent enzymes and prevent them from catalyzing unwanted reactions.
3. Metal Ion Analysis: this compound is used to determine the concentration of metal ions in a sample by titrating with a known concentration of this compound.
特性
CAS番号 |
13046-10-1 |
|---|---|
分子式 |
C6H12N2Na4O12S4 |
分子量 |
524.4 g/mol |
IUPAC名 |
tetrasodium;[2-[bis(sulfonatomethyl)amino]ethyl-(sulfonatomethyl)amino]methanesulfonate |
InChI |
InChI=1S/C6H16N2O12S4.4Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;/h1-6H2,(H,9,10,11)(H,12,13,14)(H,15,16,17)(H,18,19,20);;;;/q;4*+1/p-4 |
InChIキー |
PEDIWNGYXPPPFE-UHFFFAOYSA-J |
SMILES |
C(CN(CS(=O)(=O)[O-])CS(=O)(=O)[O-])N(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(CN(CS(=O)(=O)[O-])CS(=O)(=O)[O-])N(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
同義語 |
(Ethylenedinitrilo)tetrakis(methanesulfonic acid sodium) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



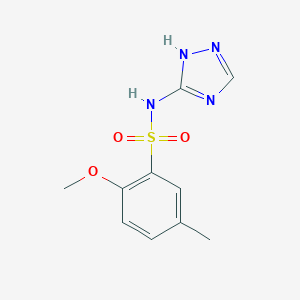
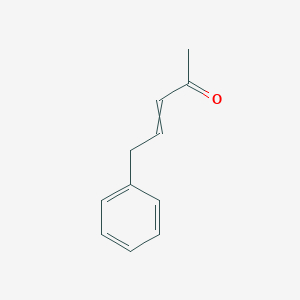
![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
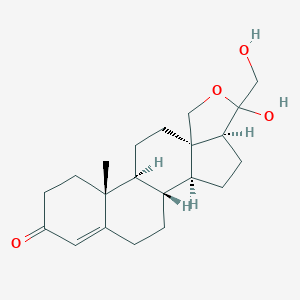
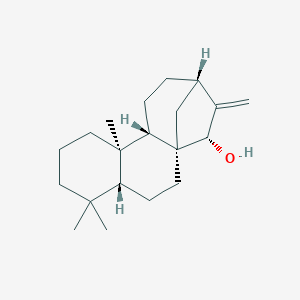
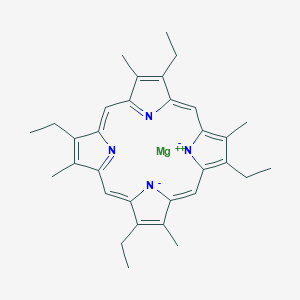
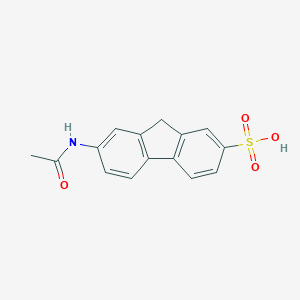
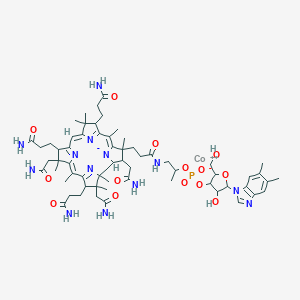
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
